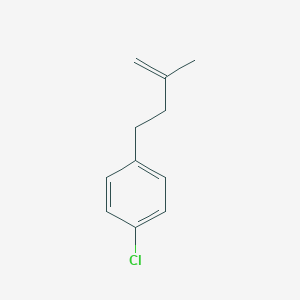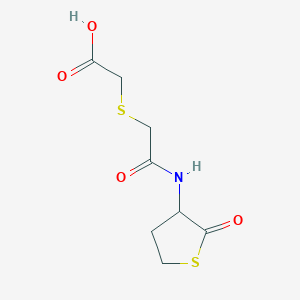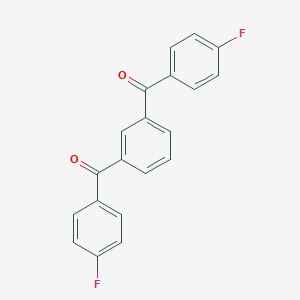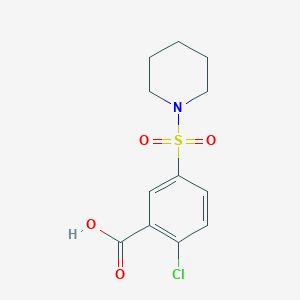
4-(4-Chlorophenyl)-2-methyl-1-butene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(4-Chlorophenyl)-2-methyl-1-butene involves electrooxidative chlorination processes and various chemical reactions to achieve desired functionalized isoprene units. For example, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared by electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene, showcasing the complexity and versatility of synthetic approaches in this area (Uneyama et al., 1983).
Molecular Structure Analysis
The molecular structure of compounds structurally related to 4-(4-Chlorophenyl)-2-methyl-1-butene, such as (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, reveals detailed insights into their spatial configuration. These studies provide evidence of the planarity and stereochemistry of the molecules, further contributing to understanding the molecular basis of their properties (Lastovickova et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Chlorophenyl)-2-methyl-1-butene derivatives include a variety of transformations, such as chlorination, methylation, and reactions with elemental selenium, showcasing the reactivity and functional versatility of these compounds (Nakayama et al., 1998).
Applications De Recherche Scientifique
Gas Separations Using Ionic Liquid Membranes
Research on ionic liquid membranes (ILMs) has shown that they outperform standard polymers in gas separations, such as CO2/N2 and CO2/CH4, even under continuous flow mixed gas conditions. This suggests potential applications in enhancing the efficiency of gas separations, possibly relevant to compounds with similar properties or requirements as 4-(4-Chlorophenyl)-2-methyl-1-butene (Scovazzo, 2009).
Decomposition of Organic Compounds in Cold Plasma Reactors
Studies on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor indicate the feasibility of using radio frequency plasma for the decomposition and conversion of organic compounds into simpler molecules, such as CH4, C2H4, and C2H2. This process may be relevant for the decomposition or environmental remediation of related chlorophenyl compounds (Hsieh et al., 2011).
Environmental Impact of Chlorophenols
The environmental impact of chlorophenols, including their moderate toxic effects to mammalian and aquatic life and their persistence in the environment, highlights the importance of understanding the environmental behavior and remediation strategies for chlorophenyl compounds. This could inform research on 4-(4-Chlorophenyl)-2-methyl-1-butene and its environmental interactions (Krijgsheld & Gen, 1986).
Production and Optimization of Butene-1
Research on the production of Butene-1, an essential compound in the manufacture of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), through ethylene dimerization and optimization of Alphabutol technology, could be relevant for the synthesis and industrial application of 4-(4-Chlorophenyl)-2-methyl-1-butene and similar compounds (Alenezi et al., 2019).
Propriétés
IUPAC Name |
1-chloro-4-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVNDXUSHNMCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546936 | |
| Record name | 1-Chloro-4-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-methyl-1-butene | |
CAS RN |
106897-78-3 | |
| Record name | 1-Chloro-4-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















